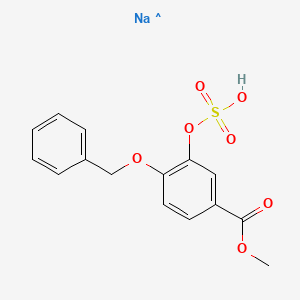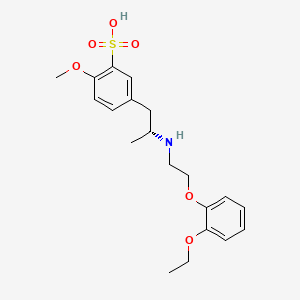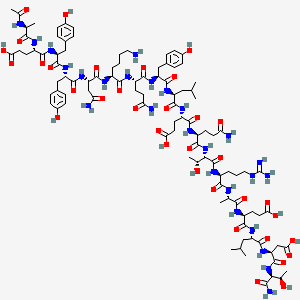
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-3-(sulfooxy)benzoic acid 3-O-sulfate sodium salt methyl ester, or 4-BBSM, is an important molecule in the fields of organic chemistry and biomedical research. It is a derivative of benzoic acid and is widely used as a building block in the synthesis of a variety of compounds. 4-BBSM is used in a variety of applications, including as a reactant in the synthesis of drugs and as a reagent for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-BBSM is widely used in scientific research due to its versatility and ease of synthesis. It has been used as a reactant in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It has also been used as a reagent in biochemical and physiological studies, including studies of enzyme inhibition, membrane transport, and receptor binding.
Wirkmechanismus
The mechanism of action of 4-BBSM is not well understood. It is believed to act as a substrate for various enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It is also believed to interact with various membrane transporters and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BBSM are not well understood. In vitro studies have shown that 4-BBSM can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of drugs. It has also been shown to interact with various membrane transporters and receptors, resulting in altered transport and receptor binding.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-BBSM in lab experiments is its ease of synthesis. It is also relatively non-toxic and has a low cost. However, its mechanism of action is not well understood, and its biochemical and physiological effects are not well characterized.
Zukünftige Richtungen
Future research should focus on elucidating the mechanism of action of 4-BBSM and further characterizing its biochemical and physiological effects. In addition, further studies should be conducted to evaluate the potential of 4-BBSM as a reactant in the synthesis of drugs and as a reagent for biochemical and physiological studies. Finally, research should be conducted to evaluate the potential of 4-BBSM as a therapeutic agent.
Synthesemethoden
4-BBSM can be synthesized through a two-step process. The first step involves the oxidation of benzoic acid with sodium hypochlorite to form 4-benzyloxy-3-sulfobenzoic acid. The second step involves the sulfonation of the 4-benzyloxy-3-sulfobenzoic acid with sodium sulfate to form 4-BBSM. The synthesis can be carried out in aqueous solution at room temperature with a yield of up to 95%.
Eigenschaften
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBEKWBHLFLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster | |
CAS RN |
1391054-55-9 |
Source


|
| Record name | Benzoic acid, 4-(phenylmethoxy)-3-(sulfooxy)-, 1-methyl ester, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)






![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)
